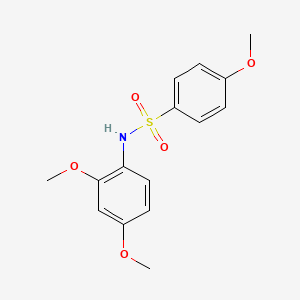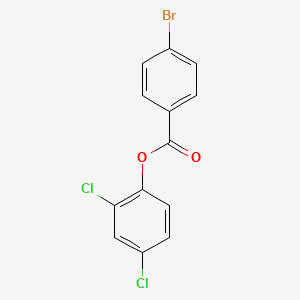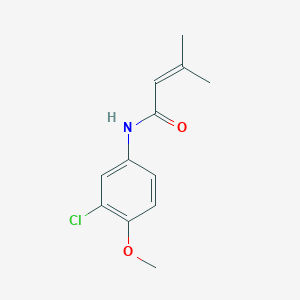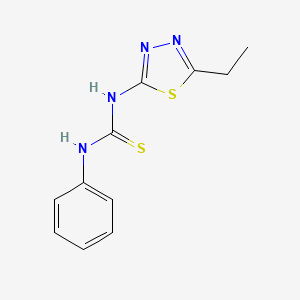![molecular formula C19H24FN3O2 B5619963 (1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5619963.png)
(1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazabicyclo[3.2.2]nonane derivatives are a class of compounds known for their interactions with biological receptors, such as nicotinic acetylcholine receptors (nAChRs). These compounds, including variations like the 3,7-diazabicyclo[3.3.1]nonane scaffold, have been studied for their potential in modulating receptor activity through structural modifications, showcasing the significance of the bicyclic framework and functional groups in influencing biological interactions and properties (Eibl et al., 2013).
Synthesis Analysis
The synthesis of diazabicyclo[3.x.x]nonane derivatives often involves multi-step procedures that carefully introduce and manipulate functional groups to achieve the desired structural and chemical properties. For instance, compounds related to the 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide have been synthesized and studied through NMR spectroscopy and X-ray diffraction to understand their conformational behavior, demonstrating the complexity and precision required in synthesizing such molecules (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.x.x]nonane derivatives is characterized by their bicyclic framework, which significantly influences their conformational stability and interaction with biological targets. Structural studies, including X-ray diffraction, have been pivotal in elucidating the spatial arrangement of atoms and functional groups, shedding light on the relationship between structure and activity (Fernández et al., 1995).
Chemical Reactions and Properties
The chemical reactivity and properties of diazabicyclo[3.x.x]nonane derivatives are influenced by their functional groups and the bicyclic backbone. These compounds participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which are crucial for modifying their structure and enhancing their biological relevance and potential pharmacological applications (Liu et al., 2017).
Physical Properties Analysis
The physical properties of diazabicyclo[3.x.x]nonane derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation for potential applications. Studies often employ spectroscopic methods to characterize these properties and understand their implications on the compound's biological activity (Eibl et al., 2013; Liu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for the therapeutic potential of diazabicyclo[3.x.x]nonane derivatives. These properties are influenced by the presence of functional groups and the compound's overall structural framework, necessitating detailed chemical analysis to optimize biological activity and minimize undesirable interactions (Eibl et al., 2013; Liu et al., 2017).
Propiedades
IUPAC Name |
(1S,5R)-3-(cyclobutanecarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-16-6-1-2-7-17(16)21-19(25)23-11-13-8-9-15(23)12-22(10-13)18(24)14-4-3-5-14/h1-2,6-7,13-15H,3-5,8-12H2,(H,21,25)/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGQEKCHOLWFQX-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)
![N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5619883.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)

![5-formyl-1-phenyl-4-[4-(4-pyridinyl)-1-pyridiniumyl]-1H-imidazol-2-olate](/img/structure/B5619899.png)


![2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5619923.png)
![3-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5619925.png)
![5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5619932.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5619940.png)
![1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone](/img/structure/B5619950.png)

